molecular formula C15H15N5O3 B2868474 8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879448-69-8

8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2868474
CAS No.: 879448-69-8
M. Wt: 313.317
InChI Key: FPMYYCQCNRADKE-UHFFFAOYSA-N
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Description

8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds, including variations with fluorinated arylpiperazinylalkyl groups, have shown potential as antidepressant and anxiolytic agents. The research emphasizes the importance of structural modifications for enhancing receptor affinity and selectivity, highlighting their potential for leading to new therapeutic agents (Zagórska et al., 2016).

Structure-Activity Relationships

Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities depending on the substitution at specific positions of the imidazo[2,1-f]purine-2,4-dione system. These findings contribute to understanding the structural requirements for achieving desired biological activities and could guide the development of compounds with improved therapeutic profiles (Zagórska et al., 2015).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the interactions between these compounds and their target receptors. This approach helps in understanding the molecular basis of their activity and guides the design of more potent and selective ligands. Such studies have identified key structural features responsible for receptor affinity and selectivity, providing a foundation for future research and development in this area (Baraldi et al., 2008).

Photophysical Evaluation of Modified Nucleoside Analogues

Research has also explored the synthesis and photophysical evaluation of modified nucleoside analogues, including those with furan moieties, for use as responsive fluorescent probes. These studies highlight the potential of furan-containing compounds in the development of novel diagnostic tools and their applications in monitoring biological processes (Greco & Tor, 2007).

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-8-9(2)20-11-12(18(3)15(22)17-13(11)21)16-14(20)19(8)7-10-5-4-6-23-10/h4-6H,7H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMYYCQCNRADKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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